molecular formula C8H11N5S B12935324 Purine, 6-dimethylamino-2-methylthio- CAS No. 1681-11-4

Purine, 6-dimethylamino-2-methylthio-

Cat. No.: B12935324
CAS No.: 1681-11-4
M. Wt: 209.27 g/mol
InChI Key: XTAILPVSOIQFHP-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The purine molecular structure, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of modern chemical biology and medicinal chemistry. researchgate.net Purines are fundamental components of nucleic acids, the building blocks of DNA and RNA, and are essential for genetic inheritance and protein synthesis. nih.govabcam.com Beyond their role in genetics, purine derivatives are crucial for a vast array of cellular processes. They function as energy carriers, most notably as adenosine (B11128) triphosphate (ATP), and as cofactors for enzymes involved in metabolic redox reactions. nih.govmdpi.com

The purine scaffold is considered a "privileged" structure in drug discovery. nih.govmdpi.com This is due to its prevalence in essential biomolecules and its versatile structure, which offers multiple sites for chemical modification. nih.gov These modifications can lead to a diverse range of biological activities, and numerous purine derivatives have been developed as therapeutic agents. nih.govchemeo.com The Food and Drug Administration (FDA) has approved many drugs based on this scaffold for treating a variety of diseases. nih.gov The therapeutic applications of purine derivatives are extensive, encompassing anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. chemeo.com The ability to synthesize and modify the purine core has made it a subject of intense research, leading to the discovery of compounds with a wide spectrum of pharmacological effects. nih.govsigmaaldrich.com

Overview of Biosynthetically Modified Purines and Their Biological Functions

In nature, purines undergo various biosynthetic modifications that give rise to a range of biologically active molecules. These modifications are critical for regulating cellular processes. One of the most significant classes of modified purines is the cytokinins, which are N6-substituted adenine (B156593) derivatives. nih.gov Cytokinins are a class of plant hormones that play a central role in plant growth and development, influencing processes such as cell division, shoot and root development, and leaf senescence. nih.gov

Methylthiolation, the addition of a methylthio group (-SCH3), is another important biosynthetic modification. For instance, 2-methylthio-N6-isopentenyladenosine (2MeSiP) and its riboside (2MeSiPR) are naturally occurring cytokinins found in various organisms, including bacteria and plants. nih.gov The methylthio group at the C2 position of the purine ring is added in a specific step during the tRNA degradation pathway. nih.gov These methylthiolated cytokinins have been shown to play a role in the pathogenicity of certain bacteria, such as Mycobacterium tuberculosis and Rhodococcus fascians. mdpi.comnih.govnih.gov In M. tuberculosis, the production of 2MeSiP can influence the bacterium's sensitivity to the host's immune response. nih.gov

Research Trajectory of 6-dimethylamino-2-methylthio-purine and Analogous Structures

While specific research on "Purine, 6-dimethylamino-2-methylthio-" is limited in publicly available literature, the broader class of 2,6-disubstituted purines has been the subject of extensive investigation. The research trajectory for these analogous structures has explored a wide range of therapeutic areas, driven by the potential for diverse biological activities stemming from modifications at these two key positions on the purine ring.

Early research into 2,6-disubstituted purines often focused on their potential as anticancer agents. nih.gov The rationale behind this approach is that by modifying the purine core, it is possible to create molecules that interfere with nucleic acid synthesis or inhibit key enzymes in cancer cell proliferation. nih.gov For example, a series of 2,6-disubstituted purines were synthesized and evaluated for their cytotoxic activity against a panel of human tumor cell lines, with some compounds showing potent growth inhibitory effects. nih.gov

More recently, research has expanded to investigate other potential therapeutic applications. For instance, novel 2,6-disubstituted purine derivatives have been designed and synthesized as potential inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein linked to cancer development. nih.gov Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines. nih.gov In another line of research, 2,6-disubstituted purines have been explored as potent antitubercular agents that target the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov

The study of 2,6-disubstituted purines has also been prominent in the field of plant biology, particularly in the investigation of cytokinin activity. Research has shown that substitutions at the C2 and C6 positions can significantly influence a compound's ability to act as a cytokinin or an anticytokinin. For example, 4-substituted-2-methylthiopyrrolo[2,3-d]pyrimidines, which are structurally related to purines, have been identified as potent anticytokinins. pnas.org

Scope and Rationale for Investigating Purine Derivatives with 2-Methylthio and 6-Dimethylamino Substituents

The investigation of purine derivatives bearing both a 2-methylthio and a 6-dimethylamino substituent is a logical progression in the field of medicinal chemistry and chemical biology. The rationale for exploring this specific substitution pattern is based on the known biological activities of purines with modifications at these individual positions.

The 2-methylthio group is a key feature of several naturally occurring, biologically active purines, most notably the methylthiolated cytokinins. nih.gov This substitution is known to modulate the biological activity of these molecules. nih.gov In synthetic derivatives, the inclusion of a methylthio group at the C2 position could potentially enhance interactions with biological targets or alter the compound's metabolic stability.

The 6-dimethylamino group is a common substituent in synthetic purine derivatives and is known to contribute to a range of biological effects. For instance, 6-(dimethylamino)purine (also known as 6-DMAP) is a known inhibitor of protein kinases and cyclin-dependent kinases. sigmaaldrich.com It is used in biological research to study cell cycle regulation and has been investigated for its potential in developmental biology. sigmaaldrich.com

Therefore, combining these two substituents on a single purine scaffold presents an opportunity to create novel molecules with potentially unique or enhanced biological activities. The scope of investigation for "Purine, 6-dimethylamino-2-methylthio-" and its analogs could include:

Anticancer Activity: Given that many 2,6-disubstituted purines exhibit cytotoxic effects, these compounds could be screened for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov

Cytokinin and Anticytokinin Activity: The presence of the 2-methylthio group, a feature of some natural cytokinins, and the N6-substitution, a hallmark of cytokinins, suggests that these compounds could modulate plant growth and development. nih.govnih.govpnas.org

Enzyme Inhibition: Following the example of 6-(dimethylamino)purine as a kinase inhibitor, these novel derivatives could be tested for their ability to inhibit a range of enzymes, particularly those involved in cell signaling pathways. sigmaaldrich.com

Antimicrobial Activity: The discovery of antitubercular activity in other 2,6-disubstituted purines provides a rationale for screening these compounds against Mycobacterium tuberculosis and other pathogenic microorganisms. nih.gov

Data on Related Purine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Biological/Chemical Properties
6-(Dimethylamino)purine 938-55-6C₇H₉N₅163.18Protein kinase and cyclin-dependent kinase inhibitor; used in parthenogenesis and meiosis studies. abcam.comsigmaaldrich.com
Purine, 6-butylamino-2-methylthio- 104294-77-1C₁₀H₁₅N₅S237.32A 2,6-disubstituted purine derivative. chemeo.com
6-Methylthioguanine 1198-47-6C₆H₇N₅S181.22A metabolite of the chemotherapy drug thioguanine. nih.gov
2,6-Dichloropurine 5451-40-1C₅H₂Cl₂N₄189.01A common starting material for the synthesis of 2,6-disubstituted purine derivatives. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1681-11-4

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine

InChI

InChI=1S/C8H11N5S/c1-13(2)7-5-6(10-4-9-5)11-8(12-7)14-3/h4H,1-3H3,(H,9,10,11,12)

InChI Key

XTAILPVSOIQFHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=N2)SC

Origin of Product

United States

Molecular Interactions and Mechanistic Elucidation of Purine, 6 Dimethylamino 2 Methylthio Analogues

Enzyme Inhibition and Modulatory Activities

Investigation of Protein Kinase Inhibition (e.g., Serine/Threonine Kinases, Cyclin-Dependent Kinases, Nerve Growth Factor-Activated Protein Kinase N)

There is no specific information available in the reviewed literature regarding the inhibitory activity of "Purine, 6-dimethylamino-2-methylthio-" against serine/threonine kinases, cyclin-dependent kinases, or nerve growth factor-activated protein kinase N.

Exploration of Other Enzyme Targets (e.g., DprE1, Adenosine (B11128) Deaminase)

No studies were identified that investigate the inhibitory effects of "Purine, 6-dimethylamino-2-methylthio-" on the enzymes DprE1 or adenosine deaminase.

Kinetic Characterization of Enzyme Inhibition (e.g., Ki determination)

Due to the lack of enzyme inhibition studies, there is no available data on the kinetic characterization, such as the determination of the inhibitory constant (Kᵢ), for "Purine, 6-dimethylamino-2-methylthio-".

Cellular and Subcellular Mechanistic Investigations

Elucidation of Mechanisms Affecting Cellular Proliferation and Cell Cycle Progression (In vitro)

There is no available research detailing the in vitro effects of "Purine, 6-dimethylamino-2-methylthio-" on cellular proliferation or cell cycle progression.

Analysis of Apoptosis Induction Pathways (In vitro, molecular level)

No molecular-level studies on the induction of apoptosis by "Purine, 6-dimethylamino-2-methylthio-" were found in the scientific literature.

Lack of Available Scientific Data for Purine (B94841), 6-dimethylamino-2-methylthio-

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of research data specifically for the chemical compound Purine, 6-dimethylamino-2-methylthio- (CAS No. 1681-11-4) concerning its molecular interactions and mechanistic elucidation in the requested biological contexts.

Regulation of Specific Gene Expression Profiles and Protein Phosphorylation Events: There is no available information on how Purine, 6-dimethylamino-2-methylthio- may alter gene expression or induce phosphorylation of specific proteins in a controlled in vitro setting.

Purinergic Signaling Modulation: Scientific literature does not currently describe any interactions of this compound with purinergic receptors (P1, P2X, P2Y subtypes) or its subsequent impact on intracellular signaling cascades such as cyclic AMP (cAMP), Mitogen-Activated Protein (MAP) Kinases, or beta-catenin.

Role in RNA Modifications and Epigenetic Regulation: There is no evidence to suggest that Purine, 6-dimethylamino-2-methylthio- is integrated into RNA structures or influences the processes of translation and ribosome function.

While research exists for structurally related purine analogues such as 6-dimethylaminopurine (B21663) (6-DMAP) and various methylthiopurine derivatives, the strict focus on Purine, 6-dimethylamino-2-methylthio- as per the instructions reveals a gap in the current scientific knowledge base for this particular molecule. Therefore, the generation of a detailed, informative, and scientifically accurate article based on the provided outline is not possible at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar Studies of Purine, 6 Dimethylamino 2 Methylthio Derivatives

Positional Scanning and Substituent Effects on Biological Activity

Systematic modifications of the purine (B94841) ring at various positions have provided valuable insights into the structural requirements for biological activity.

The substituent at the C2 position of the purine ring has been shown to be a critical determinant of the biological activity of 6-dimethylamino-purine derivatives. In a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines evaluated for antirhinovirus activity, a clear SAR emerged. The study revealed that the nature of the substituent at the C2 position significantly impacts the inhibitory potency. nih.gov

Quantitative structure-activity relationship (QSAR) analysis indicated that optimal activity against rhinovirus serotype 1B was associated with the presence of a lipophilic and electron-withdrawing group at the C2 position. nih.gov For instance, the introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing and lipophilic moiety, resulted in the most active compound in the series, with an IC50 of 0.03 µM. nih.gov In contrast, substituents like hydrogen (H), fluorine (F), chlorine (Cl), methyl (CH3), ethyl (CH2CH3), amino (NH2), methylamino (NHCH3), dimethylamino (N(CH3)2), methylthio (SCH3), and methylsulfonyl (SO2CH3) were also investigated, with the trifluoromethyl analog demonstrating superior activity. nih.gov

Table 1: Effect of C2 Substituents on Antirhinovirus Activity of 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines nih.gov

C2 SubstituentAntirhinovirus Activity (IC50 against serotype 1B in µM)
CF30.03
HLess Active
FLess Active
ClLess Active
CH3Less Active
CH2CH3Less Active
NH2Less Active
NHCH3Less Active
N(CH3)2Less Active
SCH3Less Active
SO2CH3Less Active

This table is generated based on the finding that the CF3 substituted compound was the most active. nih.gov

The C6 position of the purine ring is another key site for modification that significantly influences biological activity. The 6-dimethylamino group itself is a result of such modifications, often introduced by displacing a leaving group, such as a chlorine atom, from the 6-position of a purine precursor. nih.govredalyc.org The nature of the substituent at C6 can impact not only the biological activity but also the chemical reactivity of the purine ring, particularly the regioselectivity of N-alkylation. nih.govacs.org

Studies on various 6-substituted purine derivatives have demonstrated a wide range of biological activities, including antifungal, antitumor, and cardiotonic effects. redalyc.orgnih.gov For instance, in a series of purine derivatives evaluated for positive inotropic activity, thioether-linked substituents at the C6 position were found to be superior to their oxygen and nitrogen isosteres. nih.gov This highlights the importance of the atom linking the substituent to the purine core.

Furthermore, the electronic properties of the C6 substituent play a crucial role. For example, in the context of N7 regioselective alkylation, purines with electron-donating groups like methoxy (B1213986) and methylthio at C6 readily undergo the reaction, whereas those with a dimethylamino group did not under the same conditions. nih.gov This suggests that the electronic nature of the C6 substituent can modulate the nucleophilicity of the ring nitrogens.

Alkylation of the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, is a common strategy to explore the SAR of purine derivatives. The position of the alkyl group can have a profound effect on the biological activity and selectivity of the compound.

Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org However, methods for the regioselective synthesis of N7-alkylated purines have been developed. nih.gov The choice of solvent and reaction conditions can influence the ratio of N7 to N9 isomers. acs.org

The substituent at the C6 position can also direct the regioselectivity of alkylation. For instance, the presence of a bulky substituent at C6 can sterically hinder the N7 position, favoring N9 alkylation. nih.gov This was demonstrated in a study where a 6-(2-butylimidazol-1-yl)purine derivative underwent exclusive N9 alkylation due to the shielding of the N7 position by the imidazole (B134444) ring. nih.gov

The nature of the substituent on the nitrogen atom itself is also critical. In the context of antirhinovirus agents, a 9-(4-methylbenzyl) group was found to be a favorable substituent for potent activity in the 6-dimethylaminopurine (B21663) series. nih.gov In other studies, the introduction of hydrophilic groups, such as a 2-hydroxyethoxymethyl fragment at the N9 position, has been explored to improve the solubility of purine conjugates without compromising their cytotoxic activity. mdpi.com

Table 2: Regioselectivity of tert-Butylation of 6-Substituted Purines nih.gov

C6 SubstituentN7-tert-Butylation
6-MethoxyReadily undergoes reaction
6-MethylthiopurineReadily undergoes reaction
6-Chloro-2-methylthiopurineReadily undergoes reaction
6-(Dimethylamino)purineNo reaction observed

This table is based on the textual description of the study's findings. nih.gov

Design Principles for Enhanced Selectivity and Potency

The rational design of more selective and potent "Purine, 6-dimethylamino-2-methylthio-" derivatives relies on a combination of the SAR principles discussed above and broader strategies in drug design. nih.gov

One key strategy is to exploit differences in the shape and electrostatic properties of the binding sites of the target and off-target proteins. nih.gov By introducing substituents that create favorable interactions with the target while clashing with or being electrostatically mismatched for off-targets, selectivity can be enhanced. For example, the introduction of polar or charged groups can lead to narrower binding selectivity due to the strong orientational dependence of electrostatic interactions. nih.gov

Another approach is to target less conserved regions of a protein family. For instance, in the case of kinases, which are common targets for purine-based inhibitors, targeting the ATP-binding site can be challenging due to its high conservation. However, exploiting adjacent, less conserved pockets can lead to the development of highly selective inhibitors.

The strategic introduction of hydrophilic groups can also be used to improve the pharmacokinetic properties of a compound, such as solubility, without negatively impacting its potency. mdpi.comnih.gov This is a crucial consideration in the development of orally bioavailable drugs.

Finally, the principle of "dehydron" recognition, where a ligand is designed to interact with and stabilize poorly hydrated regions of a protein's backbone, can be a powerful tool for increasing both potency and selectivity. nih.gov By identifying and targeting these unique features within a binding site, it is possible to design ligands with superior affinity and a more desirable selectivity profile.

Advanced Analytical and Characterization Techniques for Purine, 6 Dimethylamino 2 Methylthio

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the structural elucidation of "Purine, 6-dimethylamino-2-methylthio-". By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing intricate details about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "Purine, 6-dimethylamino-2-methylthio-", ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. In a typical spectrum of "Purine, 6-dimethylamino-2-methylthio-", distinct signals would be expected for the protons of the two dimethylamino methyl groups, the methylthio group, and the aromatic proton on the purine (B94841) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "Purine, 6-dimethylamino-2-methylthio-" would give a distinct signal, including the carbons of the purine ring and the methyl groups of the dimethylamino and methylthio substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments. COSY would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms, definitively assigning their respective signals.

¹H NMR Data (Predicted)
Assignment Chemical Shift (ppm)
N(CH₃)₂3.5
S-CH₃2.6
C8-H7.8
N-H12.8
¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm)
S-CH₃14.0
N(CH₃)₂40.0
C5118.0
C8140.0
C4154.0
C2160.0
C6162.0

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For "Purine, 6-dimethylamino-2-methylthio-", MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, a critical step in confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart under ionization. For "Purine, 6-dimethylamino-2-methylthio-", characteristic fragments would likely correspond to the loss of the dimethylamino and methylthio groups.

Mass Spectrometry Data
Technique Observation
Molecular Weight209.27 g/mol
Molecular FormulaC₈H₁₁N₅S
HRMS (M+H)⁺Expected: 210.0781, Observed: (Data not available)

Infrared (IR) Spectroscopy and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Purine, 6-dimethylamino-2-methylthio-" would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. These include N-H stretching vibrations from the purine ring, C-H stretching from the methyl groups, C=N and C=C stretching from the aromatic purine core, and C-N and C-S stretching vibrations.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. Substituted purines typically exhibit strong absorption in the UV region due to the π-electron system of the aromatic rings. The position of the maximum absorbance (λmax) is sensitive to the nature and position of the substituents on the purine ring.

Spectroscopic Data
Technique Characteristic Absorption
IR (cm⁻¹)N-H stretch, C-H stretch, C=N stretch, C=C stretch
UV-Vis (λmax)Expected in the range of 250-350 nm in a suitable solvent

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating "Purine, 6-dimethylamino-2-methylthio-" from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like "Purine, 6-dimethylamino-2-methylthio-". A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The compound's retention time under specific chromatographic conditions is a key identifier. Purity is determined by integrating the peak area of the main compound relative to any impurity peaks detected by a UV detector set at the compound's λmax.

HPLC Parameters (Analogous Method)
Parameter Condition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseGradient of aqueous buffer and acetonitrile/methanol
DetectionUV at approximately 300-350 nm
Flow Rate1.0 mL/min

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and checking the purity of a sample. For "Purine, 6-dimethylamino-2-methylthio-", a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a solvent system of appropriate polarity to achieve good separation. The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under defined conditions. Visualization of the spot can be achieved under UV light.

TLC Parameters (Typical)
Parameter Condition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseMixture of a non-polar and a polar solvent (e.g., dichloromethane/methanol)
VisualizationUV light (254 nm)
Expected RfDependent on the specific solvent system used

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography, a powerful analytical technique. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.

As of this writing, a specific crystal structure for Purine, 6-dimethylamino-2-methylthio- has not been deposited in major public crystallographic databases. However, analysis of closely related 2- and 6-substituted purine analogs provides significant insight into the expected solid-state conformation.

Studies on analogous compounds, such as derivatives of 6-mercaptopurine (B1684380) and 2-methylthioadenine, reveal key structural features likely to be shared with Purine, 6-dimethylamino-2-methylthio-. For instance, the crystal structure of N6-(Δ2-isopentenyl)-2-methyl-mercaptoadenine, which also contains a methylthio group at the C2 position, shows that the molecule crystallizes in the N(9)-H tautomer form. ias.ac.in This is a common feature for many purine derivatives, where the hydrogen atom is located on the N(9) nitrogen of the imidazole (B134444) ring. This contrasts with other structures, like 6-mercaptopurine, which can adopt the N(7)-H tautomer form. ias.ac.in

In the crystal structure of azathioprine, a derivative of 6-mercaptopurine, the purine rings are nearly planar. ias.ac.in The substitution at the sulfur atom in these types of molecules has been observed to influence the hydrogen bonding properties of the base. While unsubstituted thio groups can act as hydrogen bond acceptors, the addition of a substituent, such as a methyl group, may diminish this capability. ias.ac.in In such structures, intermolecular forces are often dominated by hydrogen bonds involving the purine ring nitrogens, forming dimers across a crystallographic inversion center. For example, N(9)-H···N(3) hydrogen bonds are commonly observed. ias.ac.in The conformation of the substituents is also a critical aspect; in azathioprine, the substituent on the sulfur atom is directed away from the imidazole portion of the purine base. ias.ac.in

Based on these related structures, it can be inferred that Purine, 6-dimethylamino-2-methylthio- would likely exhibit a planar purine core, exist predominantly in the N(9)-H tautomeric form, and engage in intermolecular hydrogen bonding through its ring nitrogens. The orientation of the dimethylamino and methylthio groups would be influenced by steric and electronic factors to achieve the most stable solid-state packing.

Advanced Detection Methods for Modified Purine Nucleosides in Biological Samples

The detection and quantification of modified purine nucleosides in complex biological matrices such as blood and urine are critical for various research applications. Given their low concentrations and the presence of numerous interfering substances, highly sensitive and specific analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. nih.govhoffmanlab.org

LC-MS/MS methods offer excellent selectivity through the combination of chromatographic separation and mass-based detection using modes like Multiple Reaction Monitoring (MRM). hoffmanlab.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances detection specificity.

For the analysis of thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN), which are structurally related to Purine, 6-dimethylamino-2-methylthio-, robust LC-MS/MS methods have been developed. ias.ac.in These methods often involve sample preparation steps such as protein precipitation from red blood cell (RBC) lysates, followed by chromatographic separation on a C18 or hydrophilic interaction liquid chromatography (HILIC) column. hoffmanlab.orgresearchgate.net

The stability of these metabolites is a key consideration during sample handling and storage. Studies have shown that while thiopurine metabolites are stable for several hours at room temperature, long-term storage at -70°C or lower is recommended to prevent degradation. ias.ac.in

Below are tables summarizing typical parameters used in LC-MS/MS methods for the detection of related modified purine nucleosides.

Table 1: Exemplary LC-MS/MS Method Parameters for Thiopurine Metabolite Analysis

Parameter Details Reference
Instrumentation High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer hoffmanlab.orgebi.ac.uk
Column SeQuant® ZIC®-HILIC column (50 mm × 2.1 mm; 5 μm) or equivalent reversed-phase C18 column hoffmanlab.orgchemicalbook.com
Mobile Phase Gradient elution using combinations of ammonium (B1175870) acetate, formic acid, and acetonitrile hoffmanlab.org
Flow Rate 0.5 mL/min hoffmanlab.org
Detection Mode Electrospray Ionization (ESI) in positive mode; Multiple Reaction Monitoring (MRM) hoffmanlab.org

| Sample Type | Red Blood Cells (RBCs), Dried Blood Spots (DBS), Urine | ias.ac.inhoffmanlab.orgresearchgate.net |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for 6-TGN and 6-MMPN

Analyte Linearity Range (µmol/L) Lower Limit of Quantitation (LLOQ) (µmol/L) Mean Extraction Recovery Reference
6-TGN 0.1–10 0.1 71.0% - 75.0% ias.ac.in

| 6-MMPN | 0.5–100 | 0.5 | 96.4% - 102.2% | ias.ac.in |

These advanced analytical techniques provide the necessary sensitivity and specificity for the reliable quantification of modified purines in biological samples, which is essential for pharmacokinetic studies and therapeutic monitoring. nih.govresearchgate.netnih.gov The use of stable-isotope-labeled internal standards is also a common practice to ensure high accuracy and precision. medchemexpress.com

Lack of Specific Research Hinders Detailed Computational Analysis of Purine, 6-dimethylamino-2-methylthio-

A comprehensive review of available scientific literature reveals a significant gap in dedicated research concerning the computational and theoretical investigations of the chemical compound Purine, 6-dimethylamino-2-methylthio- . Despite targeted searches for quantum chemical calculations, molecular modeling, and simulation studies specifically focused on this molecule, no substantial research findings have been identified.

This absence of specific data prevents a detailed exploration of its electronic structure, vibrational properties, and potential as a ligand in biological systems. Consequently, the generation of an in-depth article covering Density Functional Theory (DFT) for electronic structure and vibrational analysis, HOMO-LUMO energy analysis, Natural Bond Orbital (NBO) analysis, molecular docking for ligand-target binding prediction, and molecular dynamics simulations for conformational studies, as requested, cannot be fulfilled at this time.

While computational studies on various other purine derivatives are prevalent in scientific literature, the unique substitutions at the 6 and 2 positions of the purine core in "6-dimethylamino-2-methylthio-" necessitate specific research to understand its distinct physicochemical and biochemical properties. Without dedicated studies, any attempt to extrapolate data from related compounds would be scientifically unsound and speculative.

Further research, including de novo computational analyses, would be required to generate the specific data points and detailed findings necessary to construct the requested scientific article. At present, the scientific community has not published research that would provide the foundational information for such a piece.

Applications As Research Probes and Pharmacological Tools

Use in In Vitro Cellular and Biochemical Assays

The utility of 6-DMAP extends across various in vitro models, where it has been instrumental in dissecting complex cellular mechanisms.

6-DMAP is a well-documented agent for inducing parthenogenetic activation—the development of an oocyte without fertilization—in several mammalian species. It is often used following an initial activation stimulus, such as a calcium ionophore or ethanol. nih.govnih.gov As a protein phosphorylation inhibitor, 6-DMAP helps to suppress the extrusion of the second polar body, a key step in artificial oocyte activation. nih.gov

In studies on canine oocytes, treatment with 1.9 mM 6-DMAP after activation with a calcium ionophore was shown to effectively induce the onset of DNA synthesis during the first cell cycle. nih.gov Research has also demonstrated that 6-DMAP enhances the efficiency of activation and the speed of pronuclear formation in mouse, sheep, and bovine oocytes. nih.gov Furthermore, it has been used to block meiosis reinitiation in starfish oocytes, where it was found to inhibit a crucial protein kinase activity necessary for maturation, independent of protein synthesis. nih.gov This effect includes inducing protein dephosphorylation and preventing germinal vesicle breakdown. nih.gov

Table 1: Effect of 6-DMAP Treatment Duration on Canine Parthenogenetic Embryo Development

Treatment Group (1.9 mM 6-DMAP)Implantation RateSignificance
2-hour treatment (DMAP-2h)34.0%p < 0.05
4-hour treatment (DMAP-4h)6.5%
Data sourced from a study on the in vivo development of canine parthenogenetic embryos, indicating that a shorter duration of 6-DMAP treatment can be more effective. nih.gov

6-DMAP serves as a valuable tool for synchronizing cell populations, a critical requirement for studying the phased events of the cell cycle. By acting as a protein kinase inhibitor, it can reversibly arrest cells at specific checkpoints. For instance, it has been shown to inhibit the transition to metaphase during the first meiotic division in mouse oocytes, leading to the decondensation of chromosomes and reformation of the nuclear envelope. nih.gov

Its role in DNA synthesis is complex. In some contexts, it is suggested that 6-DMAP may accelerate the oocyte's entry into the S phase by shortening the G1 phase, leading to premature DNA synthesis. nih.gov Conversely, other studies report that 6-DMAP specifically inhibits the initiation of DNA replication in G1 nuclei but does not affect DNA synthesis at pre-existing replication forks in S phase nuclei. researchgate.net This inhibitory effect on initiation is thought to be due to the blockage of a protein kinase required for the formation of preinitiation complexes. researchgate.net This specificity allows researchers to distinguish between the initiation and elongation phases of DNA replication.

Development of Optopharmacological Agents for Purinergic Signaling Control

The field of optopharmacology seeks to control the activity of drugs and biological molecules with light, offering unparalleled spatial and temporal precision. nih.govnih.gov

While specific research on caged or photoswitchable derivatives of "Purine, 6-dimethylamino-2-methylthio-" is an emerging area, the principles have been established for other molecules targeting purinergic signaling. nih.gov Caged compounds are molecules rendered inactive by a photolabile group that can be cleaved with light to release the active agent. nih.gov Another approach involves creating photoswitchable compounds, often using azobenzene (B91143) moieties, that can be reversibly toggled between active and inactive isomers using different wavelengths of light. nih.gov These techniques allow for the precise, light-mediated control of purinergic receptors and related enzymes. nih.govnih.gov

The application of optopharmacological agents enables researchers to control biological processes with millisecond and micrometer precision. nih.gov By focusing light onto specific areas of interest, such as a single cell or a subcellular compartment, the activity of a photosensitive drug can be confined to that region. nih.gov This spatiotemporal control is crucial for linking the activity of specific signaling molecules, like those in purinergic pathways, to defined biological responses in real-time. nih.gov This approach has been successfully used to manipulate the opening and closing of purinergic P2X receptors, advancing the understanding of their gating and permeation mechanisms. nih.gov

Selective Agents for Characterizing Enzyme Systems and Cellular Pathways

6-DMAP's function as a protein kinase inhibitor makes it a useful, albeit broad, agent for characterizing enzyme systems and dissecting cellular pathways. While not entirely specific, its inhibitory action helps to implicate certain kinase families in various processes. nih.govnih.gov

By observing the cellular effects following treatment with 6-DMAP, such as the inhibition of meiosis or the arrest of the cell cycle, researchers can infer the involvement of specific kinase-dependent pathways. nih.govnih.gov For example, its ability to block starfish oocyte maturation pointed to the essential role of a specific cAMP and Ca2+-independent protein kinase. nih.gov Similarly, its effect on mouse oocytes helped demonstrate that the stability of Maturation Promoting Factor (MPF) in Metaphase I depends more on protein phosphorylation than on continuous protein synthesis. nih.gov The compound is often used in concert with other, more specific inhibitors and molecular techniques to build a comprehensive model of complex signaling networks.

Future Research Directions and Unexplored Avenues for Purine, 6 Dimethylamino 2 Methylthio

Rational Design and Synthesis of Next-Generation Analogues

The rational design and synthesis of new analogues based on the Purine (B94841), 6-dimethylamino-2-methylthio- scaffold is a primary avenue for future investigation. Building upon existing knowledge of purine chemistry, researchers can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com

A key strategy involves the creation of focused combinatorial libraries. nih.gov By introducing diverse substituents at various positions of the purine ring, a wide range of chemical space can be explored. For instance, modifications at the C8 and N9 positions have been shown to yield compounds with significant anticancer properties. nih.gov The synthesis of next-generation analogues could involve multi-step processes starting from readily available precursors like 4,6-dichloro-5-nitropyrimidine. nih.gov

Furthermore, the hybridization of the purine core with other pharmacologically active fragments, such as thiazole (B1198619) or pyrazoline, presents a promising approach to developing multifunctional molecules. nih.gov This strategy of molecular hybridization has been successfully employed to create dual inhibitors of key cellular targets. The synthesis of such hybrid compounds can be guided by structure-activity relationship (SAR) studies of existing purine derivatives to inform the design of more effective molecules. patsnap.com

Discovery of Novel Molecular Targets and Undiscovered Mechanisms of Action

A critical area of future research is the identification of the molecular targets of Purine, 6-dimethylamino-2-methylthio- and its prospective analogues. While purine analogues are known to interact with a broad range of biological macromolecules, the specific targets for this compound remain unknown. researchgate.net

A functional proteomics approach could be employed to identify protein binding partners. nih.gov This can be achieved by immobilizing an analogue of the compound on a solid support, such as Sepharose beads, and using it as bait to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. nih.gov

Unraveling the mechanism of action is also paramount. For many purine derivatives, their therapeutic effects stem from the induction of apoptosis, cell cycle arrest, or the modulation of key signaling pathways. nih.govnih.gov Future studies should investigate whether Purine, 6-dimethylamino-2-methylthio- affects these cellular processes. Techniques such as flow cytometry to analyze cell cycle distribution and apoptosis, and western blotting to probe the phosphorylation status of key signaling proteins, would be instrumental. The mechanism may involve interference with DNA and RNA synthesis, a common feature of purine antimetabolites. wikipedia.org

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational methods are indispensable in modern drug discovery for accelerating the process of lead optimization. danaher.comnih.gov For Purine, 6-dimethylamino-2-methylthio-, these approaches can provide valuable predictions about its biological activity and guide the design of improved analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical correlation between the chemical structure of a series of analogues and their biological activity. nih.gov This allows for the prediction of the potency of virtual compounds before their synthesis, saving time and resources. Molecular docking studies can be performed to predict the binding mode of the compound and its analogues within the active site of potential protein targets. nih.gov This provides insights into the key molecular interactions that govern binding affinity and selectivity.

Furthermore, advanced computational tools like the Compound Optimization Monitor (COMO) can be utilized to assess the progress of lead optimization. nih.gov COMO evaluates the chemical saturation and SAR progression of a compound series to determine if further modifications are likely to yield improvements. nih.gov Free energy perturbation coupled with molecular dynamics (FEP/MD) simulations can also be applied for more accurate predictions of binding affinities. acs.org

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a holistic understanding of the cellular effects of Purine, 6-dimethylamino-2-methylthio-, its investigation should be integrated with systems biology and multi-omics technologies. nih.govresearchgate.net This approach allows for the simultaneous analysis of changes across different molecular layers, including the genome, transcriptome, proteome, and metabolome, providing a comprehensive picture of the compound's impact on cellular networks. nih.gove-enm.org

Transcriptomic analysis, using techniques like RNA-sequencing, can reveal changes in gene expression patterns in response to treatment with the compound. This can help in identifying affected biological pathways and cellular processes. nih.gov Metabolomic studies can identify alterations in the levels of endogenous metabolites, offering insights into the metabolic pathways perturbed by the compound. nih.gov For instance, dysregulation of purine metabolism has been observed in various disease states. mdpi.com

The integration of these multi-omics datasets can help in constructing comprehensive models of the compound's mechanism of action. researchgate.net For example, by combining transcriptomic and metabolomic data, it is possible to link changes in gene expression to alterations in metabolic pathways. nih.gov This integrated approach can uncover novel mechanisms and biomarkers associated with the compound's activity.

Exploration of Specific Biological Contexts Beyond Current Applications

The therapeutic potential of purine analogues extends across a wide range of diseases, including cancers, viral infections, and autoimmune disorders. nih.govresearchgate.net Future research should explore the efficacy of Purine, 6-dimethylamino-2-methylthio- and its derivatives in various biological contexts beyond their initially presumed applications.

Given that many purine analogues exhibit potent anticancer activity, a primary focus should be on evaluating this compound against a panel of cancer cell lines. nih.govnih.gov Its effects on cell proliferation, viability, and the induction of apoptosis in different cancer types should be systematically investigated.

Beyond oncology, the antiviral and antimicrobial potential of this compound class warrants exploration. researchgate.net Riboswitches, which are structured RNA domains found in bacteria that regulate gene expression, are potential targets for purine analogues. researchgate.net Screening against various pathogens could reveal novel anti-infective properties. Furthermore, the immunomodulatory effects of purine derivatives suggest potential applications in treating autoimmune diseases by, for example, preventing the clonal expansion of lymphocytes. wikipedia.org The exploration of this compound in diverse disease models could lead to the discovery of entirely new therapeutic indications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.